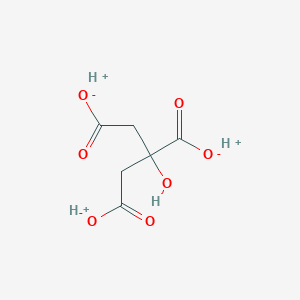

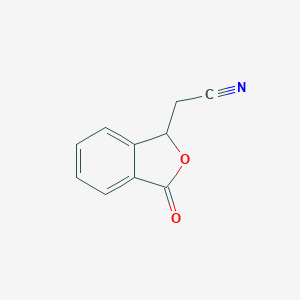

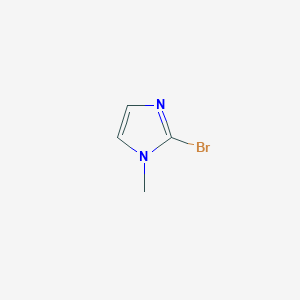

![molecular formula C11H15NO B101772 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-43-4](/img/structure/B101772.png)

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

概要

説明

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a quinoline derivative . It has been shown to have minimal activity in vivo .

Synthesis Analysis

A series of 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives have been synthesized . The synthesis process involves various basic amine side chains attached at the 1-position of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring .Molecular Structure Analysis

The molecular structure of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves a quinoline derivative . Structure-activity relationship studies have been conducted based on various basic amine side chains attached at the 1-position of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine include a molecular weight of 177.25 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.3 .科学的研究の応用

Pharmacology

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine: has been identified as a potential pharmacological agent due to its structural similarity to other bioactive benzazepines. It exhibits high gastrointestinal absorption and blood-brain barrier permeability, suggesting its utility in central nervous system-targeted therapies .

Neuroscience Research

In neuroscience, this compound could be used to study neurotransmitter systems, particularly serotonin receptors. Its ability to cross the blood-brain barrier makes it a candidate for investigating neurological disorders and developing therapeutic agents .

Material Science

The compound’s solid-state properties and stability under room temperature conditions make it suitable for material science research. It could be used in the development of new materials with specific optical or electrical properties .

Chemical Synthesis

As a building block in organic synthesis, 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine can be utilized to synthesize a wide range of complex molecules. Its reactivity and stability are advantageous for constructing pharmacologically relevant structures .

Toxicology

The safety profile of this compound is crucial for its application in any field. Toxicological studies could explore its interaction with various biological systems to ensure safe handling and usage .

Analytical Chemistry

This benzazepine derivative can be used as a reference compound in analytical methods such as NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of similar structures in complex mixtures .

Environmental Science

Research into the environmental impact of benzazepines includes studying the degradation and persistence of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine in various ecosystems. This can inform policies on the disposal and management of chemical waste .

Computational Modeling

The physicochemical properties of the compound, such as lipophilicity and molecular refractivity, make it an interesting subject for computational modeling studies. These can predict its behavior in biological systems and potential as a drug candidate .

作用機序

Target of Action

The primary targets of 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine are currently unknown. The compound is a derivative of benzazepine, a class of compounds known to interact with various biological targets . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Benzazepine derivatives can interact with their targets in various ways, often by binding to a specific site on the target molecule, which can lead to changes in the target’s function . The exact nature of these interactions for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine remains to be elucidated.

Biochemical Pathways

Benzazepines are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound are currently unknown .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is in a biological context. For 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, it is recommended to store the compound in an inert atmosphere at room temperature .

Safety and Hazards

将来の方向性

The future directions for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine involve its potential use in the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders .

特性

IUPAC Name |

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUBTLYNPKOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

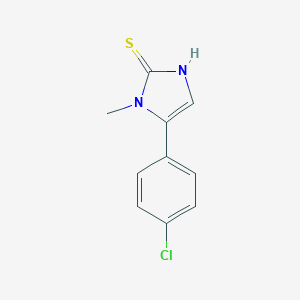

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

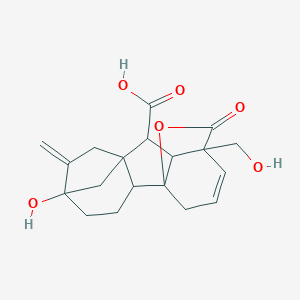

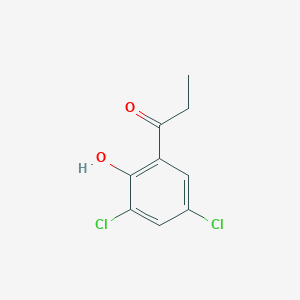

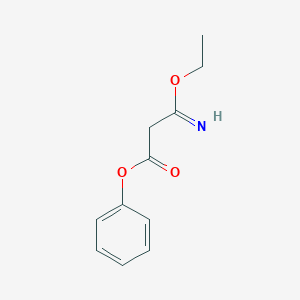

![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)

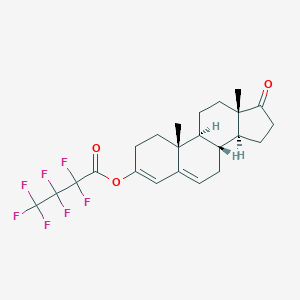

![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)